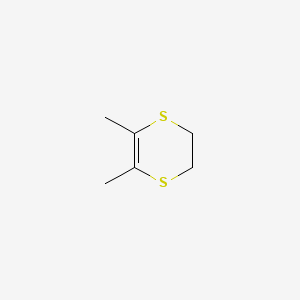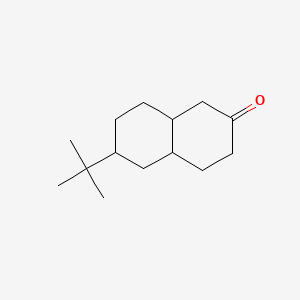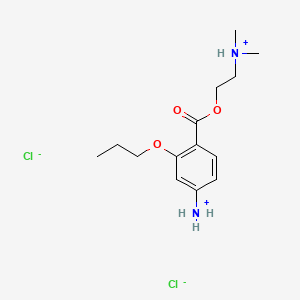
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride is a chemical compound with the molecular formula C14H24Cl2N2O3 and a molecular weight of 339.258. This compound is known for its unique structure, which includes both azaniumyl and propoxybenzoyl groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride typically involves the reaction of 4-azaniumyl-2-propoxybenzoic acid with ethylene glycol dimethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the azaniumyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzoyl compounds.
Aplicaciones Científicas De Investigación
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-azaniumyl-2-methoxybenzoyl)oxyethyl-dimethylazanium;dichloride
- 2-(4-azaniumyl-2-ethoxybenzoyl)oxyethyl-dimethylazanium;dichloride
- 2-(4-azaniumyl-2-butoxybenzoyl)oxyethyl-dimethylazanium;dichloride
Uniqueness
Compared to similar compounds, 2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride exhibits unique properties due to the presence of the propoxybenzoyl group.
Propiedades
Número CAS |
100311-14-6 |
|---|---|
Fórmula molecular |
C14H24Cl2N2O3 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
2-(4-azaniumyl-2-propoxybenzoyl)oxyethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-4-8-18-13-10-11(15)5-6-12(13)14(17)19-9-7-16(2)3;;/h5-6,10H,4,7-9,15H2,1-3H3;2*1H |
Clave InChI |
XWCNFHYIGJTALC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCC[NH+](C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
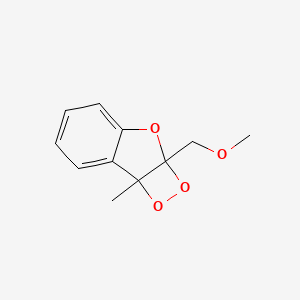
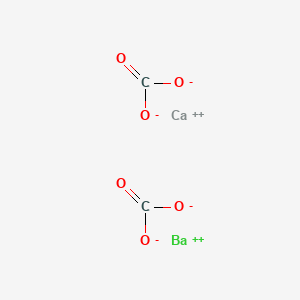
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
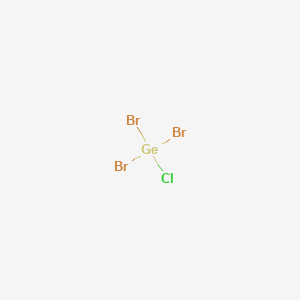
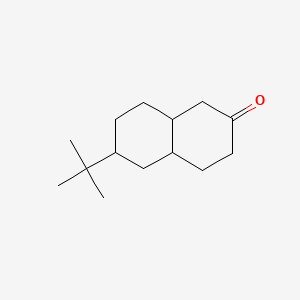
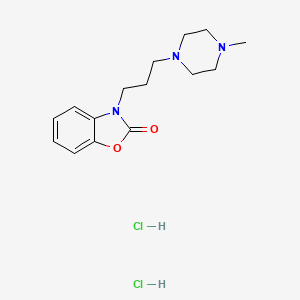
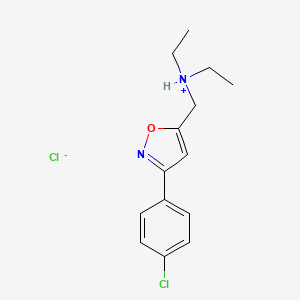
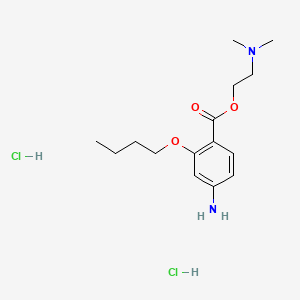


![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
